molecular formula C20H19NO4 B2723019 N-(4-(furan-3-yl)benzyl)-2,3-dimethoxybenzamide CAS No. 2034297-04-4

N-(4-(furan-3-yl)benzyl)-2,3-dimethoxybenzamide

Cat. No.: B2723019
CAS No.: 2034297-04-4
M. Wt: 337.375
InChI Key: IIIKHQUPHULBDB-UHFFFAOYSA-N
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Description

“N-(4-(furan-3-yl)benzyl)-2,3-dimethoxybenzamide” is a synthetic compound that likely contains a furan ring, a benzyl group, and a benzamide group . Furan is a five-membered aromatic heterocycle containing one oxygen atom and is an important building block in organic chemistry .

Scientific Research Applications

Anticancer and Antiangiogenic Activity

Compounds with furan derivatives have been studied for their anticancer and antiangiogenic activities. For instance, a series of 3-arylaminobenzofuran derivatives were evaluated for their antiproliferative activity against cancer cells, showing potent vascular disrupting properties derived from their effect on vascular endothelial cells. These compounds, particularly those with specific methoxy group positioning, demonstrated significant in vitro and in vivo anticancer activities, indicating their potential as chemotherapeutic agents (Romagnoli et al., 2015).

Diastereoselectivity in Chemical Reactions

The diastereoselectivity of reactions involving furan derivatives has been investigated, highlighting the chemical behavior and applications of such compounds in synthetic organic chemistry. The reaction of benzoin and furan derivatives demonstrated high diastereoselectivity, offering insights into the design of synthetic routes for producing specific stereoisomers, which is crucial in the development of pharmaceuticals and fine chemicals (D’Auria et al., 2004).

Bio-based Materials

Furan derivatives have also been explored in the context of bio-based materials, such as in the synthesis and copolymerization of fully bio-based benzoxazines. These compounds exhibit improved thermal properties and cross-linking densities, contributing to the development of materials with desirable mechanical and thermal characteristics (Wang et al., 2012).

Sigma-2 Receptor Probe

Research on furan derivatives extends to pharmacology, where compounds have been developed as probes for sigma-2 receptors. These receptors are involved in various physiological and pathological processes, making them targets for drug discovery. Furan-containing benzamide analogs have been radiolabeled for in vitro evaluation, providing tools for studying receptor binding and function (Xu et al., 2005).

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-23-18-5-3-4-17(19(18)24-2)20(22)21-12-14-6-8-15(9-7-14)16-10-11-25-13-16/h3-11,13H,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIKHQUPHULBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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